1,4-Bis(1-chloro-1-methylethyl)benzene
Overview
Description
1,4-Bis(1-chloro-1-methylethyl)benzene is an organic compound with the molecular formula C12H16Cl2. It is a derivative of benzene where two chlorine atoms are substituted at the 1 and 4 positions of the benzene ring, each attached to a methylethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 1,4-Bis(1-chloro-1-methylethyl)benzene typically involves the chlorination of 1,4-diisopropylbenzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction proceeds as follows:
C6H4(CH(CH3)2)2+2Cl2→C6H4(CCl(CH3)2)2+2HCl
Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1,4-Bis(1-chloro-1-methylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1,4-bis(1-hydroxy-1-methylethyl)benzene.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,4-bis(1-methylethyl)benzene.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction.
Scientific Research Applications
1,4-Bis(1-chloro-1-methylethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis(1-chloro-1-methylethyl)benzene involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atoms act as leaving groups, making the compound reactive towards nucleophilic substitution. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
1,4-Bis(1-chloro-1-methylethyl)benzene can be compared with similar compounds such as:
1,4-Diisopropylbenzene: Lacks the chlorine substituents, making it less reactive in nucleophilic substitution reactions.
1,4-Bis(1-hydroxy-1-methylethyl)benzene: Contains hydroxyl groups instead of chlorine, leading to different chemical properties and reactivity.
1,4-Bis(1-bromo-1-methylethyl)benzene: Similar structure but with bromine atoms, which may exhibit different reactivity due to the larger atomic size and different bond strengths.
The uniqueness of this compound lies in its specific reactivity due to the presence of chlorine atoms, making it a valuable compound in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
1,4-bis(2-chloropropan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2/c1-11(2,13)9-5-7-10(8-6-9)12(3,4)14/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRGEEAABGHXBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064648 | |
Record name | 1,4-Bis(2-chloroisopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7374-80-3 | |
Record name | 1,4-Bis(1-chloro-1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7374-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-bis(1-chloro-1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007374803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,4-bis(1-chloro-1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Bis(2-chloroisopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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